molecular formula C14H9N3 B14605330 2-Azidoanthracene CAS No. 58399-84-1

2-Azidoanthracene

Cat. No.: B14605330
CAS No.: 58399-84-1
M. Wt: 219.24 g/mol
InChI Key: SOSQZLLLGAJNNG-UHFFFAOYSA-N
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Description

2-Azidoanthracene is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-azidoanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-17-16-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSQZLLLGAJNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481718
Record name Anthracene, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58399-84-1
Record name Anthracene, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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